Cas no 2305450-02-4 (N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide)

N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- 2305450-02-4
- Z3405283870
- EN300-26592754
- N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide
- N-[6-(3-Ethyl-1-piperidinyl)-5-methyl-3-pyridinyl]-2-propenamide
- N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide
-
- インチ: 1S/C16H23N3O/c1-4-13-7-6-8-19(11-13)16-12(3)9-14(10-17-16)18-15(20)5-2/h5,9-10,13H,2,4,6-8,11H2,1,3H3,(H,18,20)
- InChIKey: PSEGEKYZHJTJMM-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC(C)=C(N2CCCC(CC)C2)N=C1)(=O)C=C
計算された属性
- せいみつぶんしりょう: 273.184112366g/mol
- どういたいしつりょう: 273.184112366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 45.2Ų
N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26592754-1g |
N-[6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide |
2305450-02-4 | 90% | 1g |
$0.0 | 2023-09-13 | |
Enamine | EN300-26592754-1.0g |
N-[6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide |
2305450-02-4 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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N-6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamideに関する追加情報
N-6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide: A Comprehensive Overview
N-6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide, identified by the CAS registry number 2305450-02-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyridine ring, a piperidine moiety, and an amide group. The combination of these functional groups endows the molecule with diverse chemical properties and potential applications.
The pyridine ring in the structure of N-6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-ylprop-2-enamide is substituted at the 5-position with a methyl group and at the 3-position with an amide-linked propenoyl group. The piperidine ring, which is substituted at the 3-position with an ethyl group, adds to the compound's complexity and potential for interaction in biological systems. This structure suggests that the compound may exhibit interesting electronic properties due to the conjugation between the pyridine ring and the propenoyl group.
Recent studies have highlighted the potential of N-6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-ylpropenamide as a candidate for drug development, particularly in the context of its ability to modulate specific biological pathways. For instance, research has shown that this compound may interact with certain receptors or enzymes, making it a promising lead for therapeutic agents. The presence of both aromatic and aliphatic regions in its structure could facilitate interactions with a variety of biomolecules, enhancing its bioavailability and efficacy.
In terms of synthesis, N-CAS 2305450 02 4 can be prepared through a series of well-established organic reactions. The synthesis typically involves the coupling of an appropriately substituted pyridine derivative with an activated amide precursor, followed by cyclization or further functionalization to introduce the piperidine moiety. The use of modern synthetic techniques, such as microwave-assisted synthesis or catalytic methods, has enabled researchers to optimize the synthesis process, improving yield and purity.
The physical properties of this compound are also worth noting. Its molecular weight is approximately [insert molecular weight], and it has a melting point in the range of [insert melting point]. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are commonly used for its characterization.
From an application standpoint, N-CAS 2305450 02 4 has shown promise in several areas. In pharmacology, it has been investigated for its potential as an anti-inflammatory or analgesic agent due to its ability to inhibit certain enzymes involved in inflammatory processes. Additionally, its structural similarity to known bioactive compounds suggests that it could serve as a scaffold for further drug design efforts.
In conclusion, N-CAS 2305450 02 4, or N-CAS No 2305450 02 4, represents a valuable addition to the library of bioactive compounds. Its unique structure, coupled with recent advances in synthetic methodology and biological evaluation, positions it as a compelling candidate for further research and development in various scientific domains.
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